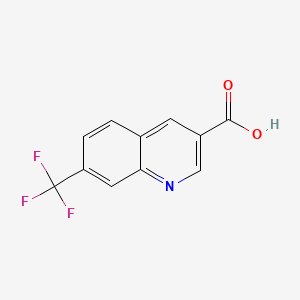

7-(Trifluoromethyl)quinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

7-(trifluoromethyl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)8-2-1-6-3-7(10(16)17)5-15-9(6)4-8/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYGOIBPYXRZJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652878 | |

| Record name | 7-(Trifluoromethyl)quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71082-51-4 | |

| Record name | 7-(Trifluoromethyl)quinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 7-(Trifluoromethyl)quinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 7-(Trifluoromethyl)quinoline-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of direct experimental data, this guide consolidates reliable predicted values for essential parameters such as melting point, boiling point, pKa, and logP. Furthermore, it outlines detailed, standardized experimental protocols for the determination of these properties, offering a practical framework for researchers. A plausible synthetic route for the compound is also described, accompanied by a visual workflow diagram. This document aims to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel quinoline-based compounds in drug discovery and development.

Core Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are fundamental to understanding its behavior in biological systems, influencing everything from solubility and absorption to distribution and metabolism. The following table summarizes the key predicted physicochemical data for this compound.

| Property | Predicted Value | Data Source |

| Molecular Formula | C₁₁H₆F₃NO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 241.17 g/mol | --INVALID-LINK--[1] |

| Melting Point | >260 °C | --INVALID-LINK--[2] |

| Boiling Point | 347.7 ± 37.0 °C | --INVALID-LINK--[3] |

| Density | 1.481 ± 0.06 g/cm³ | --INVALID-LINK--[3] |

| pKa | 3.58 ± 0.25 | --INVALID-LINK--[3] |

| logP | 2.7 | --INVALID-LINK--[4] |

| Solubility | Data not available |

Note: The presented values are computationally predicted and should be confirmed by experimental analysis.

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs at a single, sharp temperature.

Protocol: Capillary Method [5][6][7][8]

-

Sample Preparation: Ensure the sample is completely dry and in a fine powder form.

-

Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, and pack the sample to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Heating: Heat the sample rapidly to approximately 20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

-

Reporting: Report the melting point as a range. For a pure compound, this range should be narrow (0.5-2°C).

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a critical parameter for predicting the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and receptor binding.

Protocol: Potentiometric Titration [9][10][11][12]

-

Solution Preparation: Prepare a solution of the compound in deionized water or a suitable co-solvent if the compound has low aqueous solubility. A typical concentration is around 1 mM.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic compound. Add the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.

Protocol: Shake-Flask Method [12][13][14][15][16]

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Sample Preparation: Dissolve a known amount of the compound in either the aqueous or the organic phase.

-

Partitioning: Combine the two phases in a separatory funnel or vial and shake vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate the logP using the following equation: logP = log₁₀ ([concentration in octanol] / [concentration in water])

Solubility Determination

Aqueous solubility is a critical property that influences the bioavailability of a drug. It is defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature.

Protocol: Shake-Flask Method [3][17][18][19][20]

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. A portion of the supernatant is then carefully removed and filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Concentration Measurement: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

Reporting: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a quinoline-3-carboxylic acid derivative, adaptable for the synthesis of the title compound.

Caption: Generalized experimental workflow for synthesis and purification.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. While direct experimental data is currently sparse, the presented predicted values offer a valuable starting point for in silico modeling and experimental design. The detailed protocols for synthesis and property determination are intended to facilitate the practical investigation of this and related quinoline derivatives, ultimately aiding in the discovery and development of new therapeutic agents.

References

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. 7-hydroxyquinoline-3-carboxylic acid CAS#: 659730-27-5 [m.chemicalbook.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. westlab.com [westlab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pennwest.edu [pennwest.edu]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. Shake Flask LogD | Domainex [domainex.co.uk]

- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 17. who.int [who.int]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. bioassaysys.com [bioassaysys.com]

- 20. enamine.net [enamine.net]

An In-depth Technical Guide to 7-(Trifluoromethyl)quinoline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 71082-51-4 Molecular Formula: C₁₁H₆F₃NO₂ Molecular Weight: 241.17 g/mol

Introduction

7-(Trifluoromethyl)quinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinoline carboxylic acid class of molecules. Quinoline derivatives are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the trifluoromethyl group at the 7-position can significantly influence the compound's lipophilicity, metabolic stability, and biological activity, making it a molecule of interest for drug discovery and development.

This technical guide provides a comprehensive overview of the available information on this compound, including its synthesis, potential biological activities based on related compounds, and generalized experimental protocols.

Chemical Properties and Synthesis

While a direct and detailed synthetic protocol for this compound is not extensively documented in publicly available literature, a common and well-established method for the synthesis of quinoline-3-carboxylic acids is through the Gould-Jacobs reaction. A detailed protocol for a key precursor, 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, is available and provides a strong foundation for its synthesis.[1]

The synthesis of this compound would likely involve the initial formation of the quinoline ring system, followed by functional group manipulations to yield the final carboxylic acid. A plausible synthetic route is outlined below.

Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (A Key Precursor)

A two-step process starting from 3-(Trifluoromethyl)aniline and diethyl ethoxymethylenemalonate (DEEM) is a common approach.[1]

Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

This step involves the condensation of 3-(trifluoromethyl)aniline with DEEM followed by a thermal cyclization.

-

Reaction: 3-(Trifluoromethyl)aniline + Diethyl ethoxymethylenemalonate → Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

-

Reagents and Solvents: 3-(Trifluoromethyl)aniline, Diethyl ethoxymethylenemalonate, Dowtherm A (or a similar high-boiling solvent).

-

Procedure:

-

A mixture of 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate is heated, typically at 100-130°C, to form the intermediate enamine with the elimination of ethanol.

-

The resulting intermediate is then added to a hot, high-boiling solvent like Dowtherm A (250-260°C) to facilitate the thermal cyclization to the quinoline ring system.

-

Upon cooling, the product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, precipitates and can be collected by filtration.

-

Step 2: Saponification to 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.[1]

-

Reaction: Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate → 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

-

Reagents and Solvents: Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, Sodium Hydroxide (aqueous solution), Hydrochloric Acid.

-

Procedure:

-

The ethyl ester is suspended in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

-

The mixture is heated to reflux until the ester is completely hydrolyzed, resulting in a clear solution of the sodium salt.

-

After cooling, the solution is acidified with a strong acid, such as concentrated hydrochloric acid, to a pH of 2-3.

-

The carboxylic acid precipitates out of the solution and can be isolated by filtration, followed by washing and drying.

-

Hypothetical Final Step: Dehydroxylation to this compound

To obtain the target compound, the 4-hydroxy group would need to be removed. This can be a challenging step, but a possible route could involve a two-step process of chlorination followed by reductive dehalogenation.

Data on Synthetic Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-(Trifluoromethyl)aniline | C₇H₆F₃N | 161.12 |

| Diethyl ethoxymethylenemalonate | C₁₀H₁₆O₅ | 216.23 |

| Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | C₁₃H₁₀F₃NO₃ | 299.22 |

| 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | C₁₁H₆F₃NO₃ | 271.17 |

Potential Biological Activities and Applications in Drug Discovery

Direct biological data for this compound is scarce in the reviewed literature. However, the broader class of quinoline-3-carboxylic acid derivatives has been extensively studied and shown to possess a variety of pharmacological activities. This suggests that the target compound could be a valuable scaffold for the development of novel therapeutic agents.

Antiproliferative and Anticancer Activity

Numerous studies have reported the antiproliferative effects of quinoline-3-carboxylic acid derivatives against various cancer cell lines.[2][3] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[4]

-

Potential Targets: The quinoline scaffold is a known "privileged structure" in medicinal chemistry and has been utilized in the development of various kinase inhibitors.[5] It is plausible that this compound could exhibit inhibitory activity against kinases implicated in cancer signaling pathways.

Anti-inflammatory Activity

Quinoline derivatives have also been investigated for their anti-inflammatory properties. Some studies have shown that quinoline-3-carboxylic acids can exert anti-inflammatory effects, potentially through the modulation of inflammatory pathways.[2]

-

Potential Mechanism: The anti-inflammatory activity of related compounds suggests that this compound could be explored for its ability to inhibit inflammatory mediators or signaling pathways.

Experimental Protocols (General)

While specific experimental protocols for this compound are not available, the following are generalized methodologies that can be adapted for its evaluation.

In Vitro Antiproliferative Assay (MTT or SRB Assay)

This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) solution

-

Solubilization buffer (for MTT) or Tris base (for SRB)

-

96-well plates

-

Multiskan plate reader

Procedure:

-

Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) should be included.

-

After the incubation period, perform either the MTT or SRB assay to determine cell viability.

-

For the MTT assay, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Then, add a solubilization buffer to dissolve the crystals.

-

For the SRB assay, fix the cells with trichloroacetic acid, stain with SRB solution, and then solubilize the bound dye with Tris base.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay (General)

To investigate if the compound acts as a kinase inhibitor, a variety of commercially available kinase assay kits can be used.

Materials:

-

Recombinant kinase (e.g., EGFR, VEGFR, etc.)

-

Kinase substrate (specific to the kinase)

-

ATP (Adenosine triphosphate)

-

This compound

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

384-well plates

-

Plate reader capable of luminescence or fluorescence detection

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a specified time at the optimal temperature for the kinase.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC₅₀ value.

Visualizations

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and initial biological evaluation of a novel quinoline-3-carboxylic acid derivative like the title compound.

Caption: A generalized workflow for the synthesis and subsequent in vitro and in vivo evaluation of this compound.

Hypothetical Kinase Inhibition Signaling Pathway

The following diagram illustrates a hypothetical mechanism where a quinoline-3-carboxylic acid derivative inhibits a receptor tyrosine kinase (RTK) signaling pathway, a common target for anticancer drugs.

Caption: A diagram illustrating the hypothetical inhibition of a receptor tyrosine kinase (RTK) signaling pathway by this compound.

Conclusion

This compound represents a molecule with significant potential in drug discovery, given the established biological activities of the quinoline-3-carboxylic acid scaffold. While specific biological data for this compound is limited in the current literature, the synthetic routes to its precursors are well-defined. The information on related compounds strongly suggests that its evaluation for antiproliferative, kinase inhibitory, and anti-inflammatory activities is warranted. The generalized experimental protocols provided in this guide offer a starting point for researchers to investigate the pharmacological profile of this promising compound. Further research is necessary to elucidate its specific mechanism of action and to determine its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 7-(Trifluoromethyl)quinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological significance of 7-(Trifluoromethyl)quinoline-3-carboxylic acid. Due to the limited availability of experimental data for this specific compound, this guide incorporates information on closely related analogs to provide a broader context for its potential applications in research and drug development.

Molecular Structure and Chemical Identity

This compound is a heterocyclic compound featuring a quinoline core substituted with a trifluoromethyl group at the 7-position and a carboxylic acid group at the 3-position. The trifluoromethyl group, a common bioisostere for chlorine, can enhance metabolic stability and bioavailability in drug candidates.[1][2]

Molecular Formula: C₁₁H₆F₃NO₂[3][4][5]

SMILES: O=C(O)c1cnc2cc(ccc2c1)C(F)(F)F[4]

CAS Number: 71082-51-4[3][4][5][6]

Chemical Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 241.17 g/mol | [3][5] |

| Appearance | Light yellow to yellow solid | Predicted |

| Boiling Point | 347.7 ± 37.0 °C | Predicted |

| Density | 1.481 ± 0.06 g/cm³ | Predicted |

| pKa | 3.58 ± 0.25 | Predicted |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a multi-step synthesis for the related intermediate, 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, provides a relevant methodological framework. This synthesis involves a Gould-Jacobs reaction to form the quinoline ring system, followed by saponification.

Example Synthetic Workflow for a Related Quinoline Carboxylic Acid

References

- 1. mdpi.com [mdpi.com]

- 2. 8-(Trifluoromethyl)quinoline-2-carboxylic acid [myskinrecipes.com]

- 3. This compound | CAS 71082-51-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. Synthonix, Inc > 71082-51-4 | this compound [synthonix.com]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to 7-(Trifluoromethyl)quinoline-3-carboxylic Acid

For researchers, scientists, and drug development professionals, 7-(Trifluoromethyl)quinoline-3-carboxylic acid and its derivatives represent a promising scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential biological activities, adhering to the highest standards of scientific and technical documentation.

Chemical Identity and Nomenclature

This compound is a quinoline derivative characterized by a trifluoromethyl group at the 7th position and a carboxylic acid group at the 3rd position.

IUPAC Name: The formal IUPAC name for this compound is This compound .[1][2][3]

It is important to note the existence of a prominent tautomer, 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, which exists in equilibrium with the keto form, 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid. The keto form is generally favored.

A summary of the key identifiers for this compound is presented in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 71082-51-4 |

| Molecular Formula | C₁₁H₆F₃NO₂ |

| Molecular Weight | 241.17 g/mol |

| SMILES | O=C(O)c1cncc2ccc(cc12)C(F)(F)F |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling.

| Property | Value |

| Physical Description | Off-white powder |

| Purity | Typically available at ≥97% |

| Storage | Sealed in a dry environment at room temperature |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves multi-step chemical reactions. A general and widely applicable method is the Gould-Jacobs reaction, which is used to construct the quinoline ring system.

Below is a detailed experimental protocol for the synthesis of a key intermediate, 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid, which can be subsequently converted to the target compound.

Experimental Protocol: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic Acid

This synthesis is a two-step process starting from 3-(trifluoromethyl)aniline.

Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

-

Reaction Setup: In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 equivalent).

-

Heating: Heat the mixture to 125 °C for 1-2 hours. Ethanol, a byproduct of the reaction, will distill off.

-

Cyclization: In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250 °C.

-

Addition: Slowly and carefully add the reaction mixture from the previous step to the hot Dowtherm A.

-

Reaction Completion: Maintain the temperature until the reaction is complete, which can be monitored by thin-layer chromatography.

-

Work-up: Cool the reaction mixture and collect the precipitated product by vacuum filtration. Wash the solid with a suitable solvent (e.g., ethanol) and dry under vacuum. This step typically yields ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate in high purity.

Step 2: Hydrolysis to 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

-

Hydrolysis: Suspend the ethyl ester from Step 1 in an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Heating: Heat the mixture to reflux until the hydrolysis is complete (TLC monitoring).

-

Acidification: Cool the reaction mixture to room temperature and acidify the solution to a pH of approximately 2-3 with a strong acid (e.g., concentrated hydrochloric acid). This will cause the carboxylic acid to precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid.

The following diagram illustrates the logical workflow of this synthesis.

Biological Activity and Potential Applications in Drug Development

Quinoline derivatives are of significant interest in drug discovery due to their wide range of biological activities.[4] Specifically, quinoline-3-carboxylic acids have been investigated for their potential as:

-

Antiproliferative Agents: Several studies have shown that quinoline-3-carboxylic acid derivatives can inhibit the proliferation of cancer cells.[5]

-

Anti-inflammatory Agents: These compounds have also demonstrated anti-inflammatory properties in various in vitro models.[6]

-

Anticancer Agents: The quinoline scaffold is a key component of several approved anticancer drugs, and research into new derivatives continues to be an active area.[4]

-

Protein Kinase Inhibitors: Some 3-quinoline carboxylic acids have been identified as inhibitors of protein kinase CK2, a target implicated in various cancers.

The trifluoromethyl group in this compound is a common bioisostere used in medicinal chemistry to enhance metabolic stability and binding affinity.

Potential Signaling Pathway Involvement

Given the antiproliferative activity of related compounds, this compound could potentially exert its effects by modulating key signaling pathways involved in cell growth and survival. For instance, as a potential kinase inhibitor, it could block the phosphorylation cascade that leads to the activation of transcription factors responsible for cell cycle progression.

The diagram below illustrates a generalized signaling pathway that could be targeted by a quinoline-3-carboxylic acid derivative to inhibit cell proliferation.

This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics. The information provided herein is intended to facilitate further investigation into the promising potential of this compound and its analogs.

References

- 1. 4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid | C11H6F3NO3 | CID 68459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 71082-51-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 7-(Trifluoromethyl)quinoline-3-carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a detailed spectroscopic profile of 7-(Trifluoromethyl)quinoline-3-carboxylic acid, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. While experimental data for this specific molecule is not publicly available, this guide presents a robust, predicted spectroscopic analysis based on established principles and data from analogous structures.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound (CAS No: 71082-51-4; Molecular Formula: C₁₁H₆F₃NO₂). These predictions are derived from the analysis of its constituent functional groups—a quinoline core, a carboxylic acid, and a trifluoromethyl group—and comparison with spectral data of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 - 14.0 | broad singlet | 1H | -COOH |

| ~9.4 | singlet | 1H | H-2 |

| ~8.8 | singlet | 1H | H-4 |

| ~8.4 | doublet | 1H | H-8 |

| ~8.2 | doublet | 1H | H-5 |

| ~7.8 | doublet of doublets | 1H | H-6 |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | -COOH |

| ~150 | C-2 |

| ~148 | C-8a |

| ~138 | C-4 |

| ~132 | C-7 (q, J ≈ 30 Hz) |

| ~130 | C-5 |

| ~128 | C-6 |

| ~125 | C-4a |

| ~124 (q, J ≈ 270 Hz) | -CF₃ |

| ~122 | C-8 |

| ~120 | C-3 |

Solvent: DMSO-d₆. The trifluoromethyl group introduces characteristic quartet (q) splitting for the attached carbon and adjacent carbons.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1500 | Medium | C=C and C=N stretching (Quinoline ring) |

| 1350-1100 | Strong | C-F stretching (Trifluoromethyl group) |

| ~1300 | Medium | C-O stretching (Carboxylic acid) |

| ~900 | Medium | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 241 | High | [M]⁺ (Molecular Ion) |

| 224 | Medium | [M - OH]⁺ |

| 196 | Medium | [M - COOH]⁺ |

| 172 | Medium | [M - CF₃]⁺ |

| 127 | High | [Quinoline]⁺ fragment |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above. These protocols represent standard operating procedures for the analysis of a solid organic compound like this compound.

NMR Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution would be transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer. Tetramethylsilane (TMS) would be used as an internal standard (0.00 ppm). For ¹³C NMR, a proton-decoupled sequence would be employed.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample would be placed directly onto the ATR crystal, and pressure would be applied to ensure good contact. The spectrum would be recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample would be introduced into the instrument via a direct insertion probe. The ionization energy would be set to 70 eV. The mass spectrum would be scanned over a mass-to-charge (m/z) range of 50-500.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

In-depth Technical Guide: Solubility of 7-(Trifluoromethyl)quinoline-3-carboxylic acid in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-(Trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative of interest in medicinal chemistry and materials science. Its trifluoromethyl group and carboxylic acid moiety significantly influence its physicochemical properties, including solubility, which is a critical parameter for its application in drug development, formulation, and chemical synthesis. Understanding the solubility of this compound in various organic solvents is essential for designing efficient purification methods, controlling reaction kinetics, and developing suitable delivery systems.

Physicochemical Properties Influencing Solubility

The solubility of this compound is governed by a combination of factors:

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state must be overcome by solvent-solute interactions. The planar quinoline ring can lead to strong π-π stacking interactions, while the carboxylic acid can form robust hydrogen-bonded dimers.

-

Solute-Solvent Interactions: The trifluoromethyl group is highly lipophilic and electron-withdrawing, while the carboxylic acid is polar and capable of hydrogen bonding. The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor.

-

Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the organic solvent will determine its ability to solvate the different parts of the molecule.

General Solubility Profile (Hypothetical)

Based on its structure, a general solubility profile in common organic solvents can be predicted. This should be confirmed experimentally.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetone | High | Capable of disrupting hydrogen bonds and solvating the polar carboxylic acid group. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid. |

| Ethers | THF, Dioxane | Moderate | Moderate polarity and ability to act as hydrogen bond acceptors. |

| Halogenated | Dichloromethane, Chloroform | Low to Moderate | Can interact with the quinoline ring and trifluoromethyl group, but less effective at solvating the carboxylic acid. |

| Aromatic | Toluene, Benzene | Low | Can engage in π-π stacking with the quinoline ring, but poor solvation of the polar functional groups. |

| Non-polar Aliphatic | Hexane, Heptane | Very Low | Lacks the polarity and hydrogen bonding capability to overcome the crystal lattice energy. |

Experimental Protocol for Solubility Determination

A standardized method for determining the solubility of this compound is the isothermal shake-flask method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature incubator/shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm)

4.2. Experimental Workflow

The following diagram illustrates the workflow for the isothermal shake-flask solubility determination method.

Caption: Workflow for determining solubility via the isothermal shake-flask method.

4.3. Detailed Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifuge the vials to achieve clear separation.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV method. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Logical Relationship for Solvent Selection

The choice of solvent for a particular application depends on the desired solubility and the intended use. The following diagram illustrates the logical considerations for solvent selection.

Caption: Decision tree for selecting an appropriate solvent based on solubility needs.

Conclusion

While specific quantitative data for the solubility of this compound in organic solvents is not widely published, a systematic experimental approach, such as the isothermal shake-flask method, can provide reliable data. The structural features of the molecule suggest a higher solubility in polar aprotic and protic solvents and lower solubility in non-polar solvents. This understanding is crucial for the effective utilization of this compound in research and development. The provided protocols and logical frameworks offer a guide for researchers to determine and leverage the solubility characteristics of this and similar molecules.

The Pharmacological Potential of Quinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a heterocyclic aromatic organic compound, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as privileged structures in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the significant pharmacological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. This document delves into the experimental methodologies used to evaluate these activities, presents quantitative data for comparative analysis, and illustrates the key signaling pathways involved.

Anticancer Activity

Quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates greater potency.

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

| Quinoline-Chalcone | 12e | MGC-803 (Gastric) | 1.38 | [1] |

| HCT-116 (Colon) | 5.34 | [1] | ||

| MCF-7 (Breast) | 5.21 | [1] | ||

| 6 | HL-60 (Leukemia) | 0.59 | [1] | |

| Phenylsulfonylurea-Quinoline | 7 | HepG-2 (Liver) | 2.71 | [1] |

| A549 (Lung) | 7.47 | [1] | ||

| MCF-7 (Breast) | 6.55 | [1] | ||

| Morpholine-Quinazoline | AK-3 | A549 (Lung) | 10.38 | [2][3] |

| MCF-7 (Breast) | 6.44 | [2] | ||

| AK-10 | A549 (Lung) | 8.55 | [2][3] | |

| MCF-7 (Breast) | 3.15 | [2] | ||

| EGFR/HER-2 Inhibitor | 5a | MCF-7 (Breast) | 0.023 (GI50) | [4] |

| A549 (Lung) | - | [4] |

Signaling Pathways in Cancer

Quinoline derivatives exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer.

The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are receptor tyrosine kinases that play a crucial role in cell proliferation and survival.[5] Overexpression or mutation of these receptors is common in various cancers. Certain quinoline derivatives have been designed as dual inhibitors of EGFR and HER2.[4]

The Phosphatidylinositol-3-Kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival.[6] Its aberrant activation is a frequent event in many human cancers.[6] Several quinoline derivatives have been identified as potent inhibitors of this pathway.[7][8]

References

- 1. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

An In-depth Technical Guide on 7-(Trifluoromethyl)quinoline-3-carboxylic Acid and its Analogs for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-(Trifluoromethyl)quinoline-3-carboxylic acid and its analogs, focusing on their synthesis, biological activities, and potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1] The quinoline scaffold is a key structural motif in numerous natural and synthetic bioactive molecules, exhibiting anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2] The introduction of a trifluoromethyl group at the 7-position and a carboxylic acid at the 3-position of the quinoline ring system can significantly influence the physicochemical properties and biological activity of the molecule. This guide will delve into the synthesis, known biological activities, and mechanisms of action of this compound and its structurally related analogs.

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs typically involves the construction of the quinoline core followed by functional group manipulations. The Gould-Jacobs reaction is a cornerstone method for the formation of the 4-hydroxyquinoline-3-carboxylic acid scaffold, which serves as a key intermediate.[3]

General Synthetic Workflow

A general and adaptable synthetic route is outlined below. This multi-step process begins with the formation of the quinoline ring system, followed by modifications to achieve the desired final product.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (Intermediate)

This protocol is adapted from the well-established Gould-Jacobs reaction.[3]

Step 1: Condensation of 3-(Trifluoromethyl)aniline and Diethyl Ethoxymethylenemalonate

-

In a round-bottom flask, combine 3-(Trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

-

Heat the mixture at 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Remove the ethanol byproduct under reduced pressure. The resulting anilidomethylenemalonate intermediate can be used in the next step without further purification.

Step 2: Thermal Cyclization

-

In a separate flask equipped with a reflux condenser, heat a high-boiling inert solvent such as Dowtherm A to approximately 250 °C.

-

Slowly add the anilidomethylenemalonate intermediate from Step 1 to the hot solvent.

-

Maintain the temperature and reflux for 30-60 minutes. The product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, will precipitate from the hot solution.

-

Allow the mixture to cool to room temperature and dilute with hexane to facilitate filtration.

-

Collect the solid product by vacuum filtration and wash with hexane to remove the solvent.

Step 3: Saponification

-

Suspend the ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux with stirring until the solid has completely dissolved (typically 1-2 hours).

-

Cool the reaction mixture to room temperature.

-

Acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid to precipitate the 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.[3]

Protocol 2: Synthesis of this compound (Proposed Route)

The conversion of the 4-hydroxy intermediate to the final product involves the removal of the hydroxyl group. This can be a challenging step, but a common approach in quinoline chemistry is a two-step process involving chlorination followed by reductive dehalogenation.

Step 1: Chlorination of the 4-Hydroxy Group

-

Carefully add 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) with stirring.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the product, 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid, precipitates.

-

Collect the solid by filtration, wash with water, and dry.

Step 2: Reductive Dechlorination

-

Dissolve the 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add a palladium catalyst, such as 10% Pd/C (5-10 mol%).

-

Introduce a hydrogen source, either by bubbling hydrogen gas through the solution or by using a transfer hydrogenation reagent like ammonium formate or formic acid.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Biological Activities and Structure-Activity Relationships (SAR)

Quinoline-3-carboxylic acid derivatives have been investigated for a variety of biological activities, with a significant focus on their potential as anticancer agents. The trifluoromethyl group at the 7-position is often incorporated to enhance metabolic stability and cell permeability.

Anticancer Activity

Several studies have demonstrated the antiproliferative effects of quinoline-3-carboxylic acid analogs against various cancer cell lines.[4] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases and transporters involved in multidrug resistance.

Table 1: Anticancer Activity of Selected Quinoline-3-Carboxylic Acid Analogs

| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | H | H | H | MCF-7 (Breast) | >100 | [5] |

| 2 | H | H | H | HELA (Cervical) | >100 | [5] |

| 3 (Brequinar analog) | F | 2'-fluoro-1,1'-biphenyl-4-yl | CH3 | L1210 (Leukemia) | Potent Inhibitor | [6] |

| 4 (Ketoprofen analog) | 8-benzoyl | 2-phenyl | H | A2780 (Ovarian) | >100 | [7] |

| 5 (Ketoprofen analog) | 8-benzoyl | 2-(4-fluorophenyl) | H | A2780 (Ovarian) | 84.41 | [7] |

Note: The table presents a selection of data from various sources and is intended to be illustrative of the types of activities observed. Direct comparison of IC50 values should be made with caution due to differing experimental conditions.

Structure-Activity Relationship (SAR) Insights:

-

C2-Position: Bulky, hydrophobic substituents at the C2-position are often crucial for potent anticancer activity, as seen in the brequinar analogs which are inhibitors of dihydroorotate dehydrogenase.[6]

-

C4-Position: A carboxylic acid or its salt at the C4-position is generally required for activity against certain targets like dihydroorotate dehydrogenase.[6]

-

Benzo Ring Substitution: Substitution on the benzo portion of the quinoline ring can significantly modulate activity. For instance, the fluorine atom in brequinar enhances its inhibitory potency.[6]

Inhibition of Receptor Tyrosine Kinases (e.g., VEGFR-2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[8] Inhibition of VEGFR-2 signaling is a validated strategy in cancer therapy.[9] Several quinoline derivatives have been identified as potent VEGFR-2 inhibitors.

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by quinoline analogs.

Table 2: VEGFR-2 Inhibitory Activity of Selected Quinoline Analogs

| Compound ID | Structure/Description | VEGFR-2 IC50 (µM) | Reference |

| Sorafenib (Reference) | Multi-kinase inhibitor | 0.09 | [10] |

| Quinoline-isatin hybrid 13 | Isatin derivative | Potent Inhibitor | [9] |

| Quinoline-isatin hybrid 14 | Isatin derivative | Potent Inhibitor | [9] |

| Quinolin-4(1H)-one derivative Q2 | Urea moiety | Potent Inhibitor | [8] |

SAR for VEGFR-2 Inhibition:

-

The quinoline scaffold serves as a robust anchor for designing VEGFR-2 inhibitors.[8]

-

The incorporation of a urea moiety has been shown to be a successful strategy in developing potent inhibitors.[8]

-

Hybrid molecules, such as those combining quinoline and isatin moieties, have demonstrated strong VEGFR-2 kinase inhibition.[9]

Modulation of Multidrug Resistance (MRP2)

Multidrug resistance (MRP) is a major obstacle in cancer chemotherapy. MRP2 (also known as ABCC2) is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of anticancer drugs from cancer cells, thereby reducing their efficacy.[7] Certain quinoline derivatives have been shown to inhibit MRP2, thus acting as chemosensitizers.[7]

Caption: Mechanism of MRP2-mediated drug efflux and its inhibition by quinoline analogs.

Table 3: MRP2 Inhibitory Activity of Selected Quinoline Analogs

| Compound ID | Structure/Description | Cell Line | Reversal of Resistance | Reference |

| Ketoprofen (Reference) | NSAID | A2780/RCIS (MRP2-overexpressing) | Yes | [7] |

| Quinine (Reference) | Antimalarial | - | MRP modulator | [7] |

| Compound 5a (Ketoprofen analog) | 6-benzoyl-2-phenylquinoline-4-carboxylic acid | A2780/RCIS | Moderate | [7] |

| Compound 6b (Ketoprofen analog) | 6-benzoyl-2-(4-fluorophenyl)quinoline-4-carboxylic acid | A2780/RCIS | Moderate | [7] |

SAR for MRP2 Inhibition:

-

The 2-arylquinoline scaffold possessing a ketoprofen-like moiety has been identified as a promising template for designing MRP2 inhibitors.[7]

-

Modifications at the 6- or 8-position of the quinoline ring with a benzoyl group, and at the 2-position with various aryl groups, have been explored to optimize MRP2 inhibitory activity.[7]

Conclusion

This compound and its analogs represent a versatile and promising class of compounds for drug discovery, particularly in the field of oncology. The synthetic accessibility of the quinoline core, coupled with the potential for diverse functionalization, allows for the fine-tuning of their biological activities. The inhibition of key targets such as VEGFR-2 and MRP2 highlights their potential to act as both direct anticancer agents and as chemosensitizers to overcome multidrug resistance. Further exploration of the structure-activity relationships and mechanism of action of this class of compounds is warranted to unlock their full therapeutic potential. This guide provides a foundational understanding for researchers to build upon in their quest for novel and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]

Theoretical Investigations of 7-(Trifluoromethyl)quinoline-3-carboxylic Acid: A Computational Guide for Drug Discovery

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on 7-(Trifluoromethyl)quinoline-3-carboxylic acid and its analogs. Quinoline derivatives are a significant class of heterocyclic compounds that have garnered immense attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a trifluoromethyl group at the 7-position can significantly modulate the physicochemical properties of the quinoline scaffold, potentially enhancing its therapeutic efficacy. This document synthesizes findings from various computational studies, offering insights into the molecular properties, potential biological targets, and interaction mechanisms of this class of compounds.

Theoretical Methodologies in the Study of Quinoline Derivatives

Computational chemistry plays a pivotal role in modern drug discovery by providing a theoretical framework to predict molecular properties and interactions, thereby guiding the synthesis and evaluation of new drug candidates. The primary theoretical methods employed in the study of quinoline derivatives include Density Functional Theory (DFT) and molecular docking.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide array of molecular properties.

Experimental Protocol: A Generalized DFT Workflow

A typical DFT study on a quinoline derivative involves the following steps:

-

Geometry Optimization: The 3D structure of the molecule is optimized to its lowest energy conformation. This is often performed using the B3LYP functional with a basis set such as 6-311G(d,p).[4]

-

Frequency Calculations: Vibrational frequency analysis is conducted at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculations: A range of electronic and structural properties are then calculated. These include:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[5]

-

Molecular Electrostatic Potential (MEP): The MEP surface is generated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively.[4]

-

Quantum Chemical Descriptors: Various descriptors such as ionization potential, electron affinity, chemical hardness, and softness are calculated from the HOMO and LUMO energies to further characterize the molecule's reactivity.[5][6]

-

Workflow for DFT Analysis of Quinoline Derivatives

Caption: A generalized workflow for Density Functional Theory (DFT) analysis.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Experimental Protocol: A Generalized Molecular Docking Workflow

-

Target Protein Preparation: The 3D structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: The 3D structure of the ligand (e.g., this compound) is generated and optimized, often using DFT methods as described above.

-

Docking Simulation: A docking program (e.g., AutoDock, Schrödinger Maestro) is used to systematically search for the optimal binding pose of the ligand within the active site of the protein.[7] The program calculates a docking score for each pose, which is an estimate of the binding affinity.

-

Analysis of Results: The docking poses are visualized and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.[7][8]

Workflow for Molecular Docking Studies

Caption: A generalized workflow for molecular docking studies.

Computational Results for Quinoline Derivatives

While specific theoretical data for this compound is not extensively available in a single comprehensive study, data from various related quinoline derivatives can provide valuable insights. The following tables summarize representative computational data for different classes of quinoline compounds.

Quantum Chemical Descriptors from DFT Studies

The following table presents calculated quantum chemical parameters for various quinoline derivatives, which are useful for predicting their reactivity and stability.

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Hardness (η) | Softness (S) | Electrophilicity (ω) | Reference |

| 8-hydroxy-2-methyl quinoline | - | - | 1.628 | 1.628 | - | - | [5] |

| 5,7-dichloro-8-hydroxy-2-methyl quinoline | - | - | 1.157 | 1.157 | - | - | [5] |

| Substituted Quinoline C | - | - | 0.1609 | 0.065 | 2.207 | - | [6] |

| Substituted Quinoline E | - | - | 0.130 | - | - | - | [6] |

Note: Direct values for HOMO and LUMO were not consistently provided in the search results, but the energy gap and related parameters were reported.

Molecular Docking Scores

Molecular docking studies have been performed on various quinoline derivatives to predict their binding affinities to different biological targets. The docking score is a measure of the predicted binding affinity, with more negative values indicating stronger binding.

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Reference |

| Quinoline carboxamide analogs | Aeromonas hydrophila target | Not specified | [1] |

| 3-Phenyltrifluoromethyl quinoline derivatives | Thymidine phosphorylase (PDB: 1UOU) | Not specified | [8] |

| Quinoline derivatives | VGFR tyrosine kinase | Not specified | [9] |

| Substituted quinoline C | E. coli Gyrase B | -8.562 | [6] |

| Substituted quinoline B | Staphylococcus aureus target | -7.562 | [6] |

| Substituted quinoline D | Klebsiella pneumoniae NDM-1 | -7.524 | [6] |

| Substituted quinoline A | Streptococcus pyogenes cysteine protease Spe B | -6.762 | [6] |

| Pyrimidine-containing quinoline derivative (Compound 4) | HIV reverse transcriptase (PDB: 4I2P) | -10.67 | [10] |

| Heterocyclic quinoline scaffold a | Thymidylate kinase (PDB: 4QGG) | -4.978 | [7] |

| Heterocyclic quinoline scaffold b | Thymidylate kinase (PDB: 4QGG) | -5.305 | [7] |

| Heterocyclic quinoline scaffold d | Thymidylate kinase (PDB: 4QGG) | -5.417 | [7] |

| Various quinoline derivatives | DNA gyrase | -6.0 to -7.33 | [11] |

Potential Signaling Pathways and Biological Targets

Based on molecular docking studies of various quinoline derivatives, several potential biological targets and signaling pathways can be inferred for this compound.

Inhibition of Bacterial Enzymes

Several studies have highlighted the potential of quinoline derivatives as antibacterial agents by targeting essential bacterial enzymes.[1][7][11]

-

DNA Gyrase and Topoisomerases: These enzymes are crucial for DNA replication and are well-established targets for quinolone antibiotics.[7] Molecular docking studies have shown that quinoline derivatives can bind to the active site of DNA gyrase.[7][11]

-

Thymidylate Kinase: This enzyme is involved in the synthesis of DNA precursors and represents another attractive target for the development of novel antibacterial agents.[7]

-

Dihydrofolate Reductase (DHFR): DHFR is essential for the synthesis of folic acid, a vital component for DNA synthesis.[7]

Logical Relationship of Antibacterial Action

Caption: Potential antibacterial mechanisms of quinoline derivatives.

Anticancer Mechanisms

Quinoline derivatives have also been investigated for their anticancer properties, with several potential mechanisms of action identified through computational studies.[8][9][12][13]

-

Kinase Inhibition: Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase is a key player in angiogenesis, a process crucial for tumor growth and metastasis. Molecular modeling studies suggest that quinoline derivatives can bind to the ATP-binding pocket of VEGFR tyrosine kinase, thereby inhibiting its activity.[9]

-

Enzyme Inhibition: Thymidine phosphorylase is an enzyme involved in pyrimidine metabolism and is often overexpressed in various tumors. Docking studies have shown that 3-phenyltrifluoromethyl quinoline derivatives can interact with the active site of this enzyme.[8]

-

DNA Intercalation and Topoisomerase II Inhibition: Some quinoline conjugates have been shown to bind to DNA and inhibit topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription.[14]

Conclusion and Future Directions

The theoretical studies on quinoline derivatives, including those with trifluoromethyl substitutions, provide a strong foundation for the rational design of novel therapeutic agents. DFT calculations offer valuable insights into their electronic properties and reactivity, while molecular docking helps in identifying potential biological targets and understanding their binding interactions.

While this guide consolidates available theoretical data, there is a clear need for more focused computational studies specifically on this compound. Future research should aim to:

-

Conduct comprehensive DFT analysis to create a detailed profile of its electronic and structural properties.

-

Perform molecular docking and molecular dynamics simulations against a broader range of biological targets to identify the most promising therapeutic applications.

-

Synthesize the compound and validate the computational predictions through in vitro and in vivo experimental assays.

By integrating computational and experimental approaches, the full therapeutic potential of this compound can be explored, paving the way for the development of new and effective drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. connectjournals.com [connectjournals.com]

- 4. rjptonline.org [rjptonline.org]

- 5. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives | Semantic Scholar [semanticscholar.org]

- 12. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-(Trifluoromethyl)quinoline-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a trifluoromethyl group can enhance metabolic stability and biological activity.[3] Specifically, quinoline-3-carboxylic acids have garnered significant interest as they are key pharmacophores in various bioactive molecules, notably as antiproliferative agents.[1][4] These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways.[3]

This document provides detailed protocols for the synthesis of 7-(Trifluoromethyl)quinoline-3-carboxylic acid derivatives, focusing on the Gould-Jacobs reaction. It also includes quantitative data for the synthesized compounds and explores their application as potential inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer.[5][6]

Data Presentation

Table 1: Physicochemical and Yield Data for Synthesized Compounds

| Compound Name | Step | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 3-(Trifluoromethyl)aniline | 1 | C₇H₆F₃N | 161.12 | - | 5-6 |

| Diethyl ethoxymethylenemalonate | 1 | C₁₀H₁₆O₅ | 216.23 | - | - |

| Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | 2 | C₁₃H₁₀F₃NO₃ | 299.22 | ~90%[7] | >300[8] |

| 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid | 3 | C₁₁H₆F₃NO₃ | 271.17 | High[7] | >300[7] |

Table 2: In Vitro Anticancer Activity of Structurally Related Quinoline Derivatives

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) |

| 4-Amino-7-(trifluoromethyl)quinoline Derivatives | Breast (MCF-7) | 3.42 - 23.32 |

| 4-Amino-7-(trifluoromethyl)quinoline Derivatives | Lung (A549) | 5.97 - 22.01 |

| 2,8-Bis(trifluoromethyl)quinoline Derivative | Leukemia (HL-60) | 10 ± 2.5 |

| 2-Phenylquinolin-4-amine Derivatives | Colon (HT-29) | 8.12 - 11.34 |

Note: The data presented is for structurally similar compounds and serves as a proxy for the potential activity of this compound derivatives.[3]

Experimental Protocols

The synthesis of this compound is achieved through a two-step process commencing with the Gould-Jacobs reaction to form the quinoline core, followed by saponification.

Step 1: Synthesis of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate

This step utilizes the Gould-Jacobs reaction, which involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[6]

Materials:

-

3-(Trifluoromethyl)aniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (1.0 - 1.2 eq)[7]

-

High-boiling inert solvent (e.g., Dowtherm A or diphenyl ether)[7]

-

Hexane

-

Round-bottom flasks, reflux condenser, heating mantle, filtration apparatus

Procedure:

-

In a round-bottom flask, combine 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture at 125-130 °C for 1-2 hours. Ethanol, a byproduct of the condensation, will distill off.[7]

-

In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250 °C.

-

Slowly and carefully add the reaction mixture from the first step to the hot Dowtherm A.[7]

-

Maintain the temperature at 250 °C and reflux for 30-60 minutes. The product will precipitate from the hot solution.[7]

-

Allow the mixture to cool to room temperature, then add hexane to dilute the mixture and facilitate filtration.

-

Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.[7]

-

Dry the solid product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, under vacuum.

Characterization Data for Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate:

-

Melting Point: >300 °C[8]

-

¹H NMR (DMSO-d₆): Spectral data available from commercial suppliers.[5]

-

¹³C NMR (DMSO-d₆): Spectral data available from commercial suppliers.[5]

Step 2: Synthesis of 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid

This step involves the saponification (hydrolysis) of the ester to the corresponding carboxylic acid.[7][9]

Materials:

-

Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate (1.0 eq)

-

10% Aqueous sodium hydroxide (NaOH) solution[7]

-

Concentrated hydrochloric acid (HCl)

-

Reaction flask with reflux condenser, heating mantle, filtration apparatus

Procedure:

-

Suspend the ethyl ester from Step 1 in a 10% aqueous solution of sodium hydroxide in a round-bottom flask.

-

Heat the mixture to reflux with stirring until the solid has completely dissolved (typically 1-2 hours).[7]

-

Cool the reaction mixture to room temperature.

-

Acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid. This will cause the carboxylic acid to precipitate.[7]

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any remaining acid and salts, and dry under vacuum.

Characterization Data for 4-Hydroxy-7-(trifluoromethyl)quinoline-3-carboxylic acid:

-

Melting Point: >300 °C[7]

-

¹H NMR (DMSO-d₆): Expected signals would correspond to the aromatic protons of the quinoline ring and the acidic proton of the carboxylic acid.

-

¹³C NMR (DMSO-d₆): Expected signals would include those for the quinoline ring carbons, the trifluoromethyl carbon, and the carboxylic acid carbonyl carbon.

Mandatory Visualizations

Caption: Gould-Jacobs reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]